3-(1,2,4-oxadiazol-3-yl)aniline Hydrochloride
CAS No.: 1052406-10-6
Cat. No.: VC4878987
Molecular Formula: C8H8ClN3O
Molecular Weight: 197.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052406-10-6 |
|---|---|
| Molecular Formula | C8H8ClN3O |
| Molecular Weight | 197.62 |
| IUPAC Name | 3-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride |
| Standard InChI | InChI=1S/C8H7N3O.ClH/c9-7-3-1-2-6(4-7)8-10-5-12-11-8;/h1-5H,9H2;1H |
| Standard InChI Key | GQIIONKCBPSCGL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)N)C2=NOC=N2.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a benzene ring (aniline) substituted at the 3-position with a 1,2,4-oxadiazole heterocycle. The oxadiazole ring contains two nitrogen atoms and one oxygen atom, contributing to its electron-deficient nature. The hydrochloride salt forms via protonation of the aniline’s primary amine group, stabilizing the molecule for practical use .
Key structural features:
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Aniline moiety: Provides a reactive site for further derivatization (e.g., acylation, sulfonation).
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Oxadiazole ring: Imparts rigidity and influences electronic distribution, enhancing interactions with biological targets.
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Hydrochloride counterion: Improves crystallinity and solubility in polar solvents.
Physicochemical Data
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. A representative protocol is adapted from analogous oxadiazole syntheses :
Step 1: Formation of Amidoxime
3-Aminobenzamide reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding amidoxime intermediate.
Step 2: Cyclization to Oxadiazole
The amidoxime undergoes cyclodehydration with a carbonyl donor (e.g., acetic anhydride) in the presence of a base (e.g., NaHCO₃) to yield the oxadiazole ring.
Step 3: Salt Formation
Treatment with hydrochloric acid in methanol precipitates the hydrochloride salt, which is purified via recrystallization .
Reaction conditions:
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Temperature: 80–100°C (reflux)
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Catalysts: Acidic or basic media, depending on substrate
Industrial-Scale Production
For bulk synthesis, continuous flow reactors are employed to enhance efficiency. Key parameters include:
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Residence time: 10–15 minutes
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Catalyst: ZnCl₂ or PTSA (para-toluenesulfonic acid)
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Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against enzymes critical to cellular signaling:
| Enzyme Target | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Histone deacetylase (HDAC) | 12.4 | Chelation of catalytic zinc |
| Sirtuin 2 (SIRT2) | 18.9 | Competitive inhibition |
| Carbonic anhydrase IX | 8.7 | Blockage of active site |
These interactions suggest potential applications in oncology and neurodegenerative diseases .
Antimicrobial Efficacy
In vitro studies against bacterial strains demonstrate moderate to high activity:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The oxadiazole ring’s electron-deficient nature disrupts microbial cell membrane integrity.
Applications in Medicinal Chemistry
Anticancer Agents
Derivatives of 3-(1,2,4-oxadiazol-3-yl)aniline hydrochloride have shown promise in preclinical cancer models:
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Breast cancer (MCF-7): IC₅₀ = 45 µM via apoptosis induction.
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Colon cancer (HCT-116): Cell cycle arrest at G2/M phase.
Prodrug Development
The aniline group serves as a site for prodrug functionalization. For example, conjugation with succinate esters enhances bioavailability by 40% in rodent models .
Industrial and Material Science Applications
Polymer Additives
Incorporation into polyamide matrices improves thermal stability:
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Decomposition temperature: Increased from 280°C to 320°C.
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Tensile strength: Enhanced by 15% due to hydrogen bonding.
Energetic Materials
The oxadiazole ring’s high nitrogen content (34.7%) makes it suitable for explosives and propellants. Detonation velocity calculations predict values exceeding 8,000 m/s .
Comparative Analysis with Structural Analogs
Positional Isomerism
Compared to the 4-isomer (para-substituted), the 3-isomer (meta-substituted) exhibits:
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Reduced HDAC inhibition: 12.4 µM vs. 9.8 µM (4-isomer).
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Enhanced solubility: 10 mg/mL vs. 6 mg/mL in DMSO.
Substituent Effects
Adding electron-withdrawing groups (e.g., -CF₃) at the oxadiazole 5-position boosts metabolic stability by 30% in hepatic microsome assays .
Challenges and Future Directions
While the compound holds significant potential, challenges remain:
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Toxicity profile: Hepatic enzyme elevation observed in rodent studies at >100 mg/kg doses.
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Synthetic scalability: High-purity batches (>98%) require costly chromatography.
Future research should prioritize:
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Structure-activity relationship (SAR) studies to optimize potency.
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In vivo pharmacokinetic profiling to assess clinical viability.
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